
N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an indole moiety linked to a pyrazole ring, which is further substituted with a butyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide typically involves the condensation of an indole derivative with a pyrazole precursor. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common reagents for this synthesis include hydrazine derivatives, indole-2-carboxaldehyde, and butylamine. The reaction is often conducted in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or indole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted pyrazole or indole compounds.
Scientific Research Applications
N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
N-Butyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole moiety but differ in their functional groups and biological activities.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-aminopyrazole share the pyrazole ring but have different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of the indole and pyrazole moieties, along with the butyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827318-52-5 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-butyl-5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-2-3-8-17-16(21)12-10-18-20-15(12)14-9-11-6-4-5-7-13(11)19-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
BDJUCAMTMOKARW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
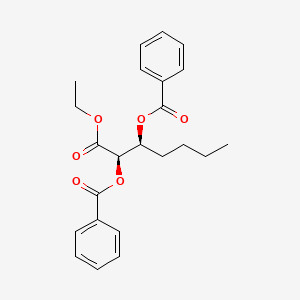
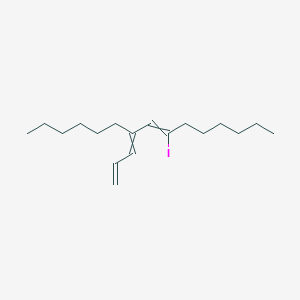
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
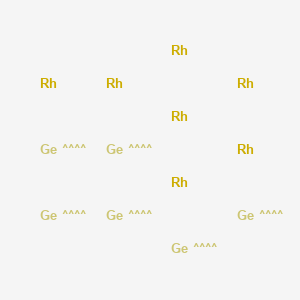
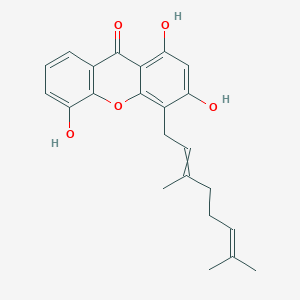
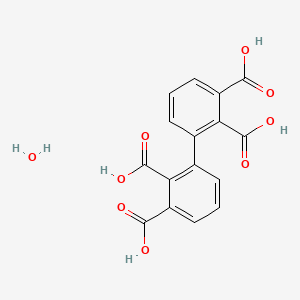
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
